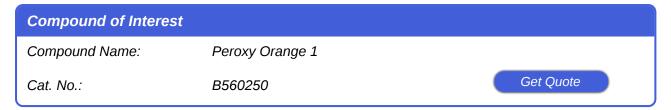




# Peroxy Orange 1: Application Notes and Protocols for Researchers

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Peroxy Orange 1** (PO1) is a highly sensitive and selective fluorescent probe designed for the detection of hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) within living cells.[1][2] This cell-permeable probe exhibits a distinct orange fluorescence upon reaction with H<sub>2</sub>O<sub>2</sub>, making it a valuable tool for investigating the role of reactive oxygen species (ROS) in various biological processes, including immune responses and growth factor signaling.[1] Its compatibility with common green fluorescent probes allows for multicolor imaging experiments, enabling the simultaneous tracking of multiple cellular events.

## **Mechanism of Action**

**Peroxy Orange 1**'s selectivity for  $H_2O_2$  stems from its boronate-based chemical structure. In the presence of hydrogen peroxide, the boronate group is oxidized to a phenol group. This conversion results in a significant increase in the probe's fluorescence intensity, emitting a bright orange signal. This specific chemical reaction ensures high selectivity for  $H_2O_2$  over other reactive oxygen species such as superoxide anions and nitric oxide.

# Data Presentation Spectral Properties



Property	Wavelength (nm)
Excitation Wavelength	543
Emission Wavelength Range	545 - 750
Optimal Emission Wavelength	565

**Physicochemical Properties** 

Property	Value
Molecular Weight	521.41 g/mol
Formula	C32H32BNO5
Solubility	Soluble to 10 mM in DMSO
Storage	Store at -20°C

# Experimental Protocols Protocol 1: Detection of Endogenous H<sub>2</sub>O<sub>2</sub> in Cultured Cells

This protocol describes the use of **Peroxy Orange 1** to visualize the production of hydrogen peroxide in mammalian cells, such as RAW 264.7 macrophages or A431 cells, in response to stimulation.

#### Materials:

- Peroxy Orange 1 (PO1)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS) or other suitable buffer (e.g., HEPES)
- Cell culture medium
- Cells of interest (e.g., RAW 264.7 macrophages, A431 cells)



- Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) for macrophages, Epidermal Growth Factor (EGF) for A431 cells)
- Fluorescence microscope with appropriate filters for orange fluorescence

#### Procedure:

- Prepare a 10 mM stock solution of Peroxy Orange 1 by dissolving it in DMSO. Store the stock solution at -20°C, protected from light.
- Culture cells to the desired confluency on a suitable imaging platform (e.g., glass-bottom dishes, chamber slides).
- Prepare a 5 μM working solution of Peroxy Orange 1 by diluting the stock solution in cell culture medium or buffer.
- Wash the cells once with warm PBS or buffer.
- Incubate the cells with the 5  $\mu$ M **Peroxy Orange 1** working solution for 40-60 minutes at 37°C.
- Wash the cells twice with warm PBS or buffer to remove excess probe.
- Add fresh medium or buffer to the cells.
- Acquire baseline fluorescence images of the cells before stimulation.
- Add the desired stimulant to the cells. For example, use 1 μg/mL PMA for RAW 264.7 macrophages or 500 ng/mL EGF for A431 cells.
- Incubate for the desired time period (e.g., 20-40 minutes) to allow for H<sub>2</sub>O<sub>2</sub> production.
- Acquire fluorescence images at different time points after stimulation using a fluorescence microscope with excitation at ~543 nm and emission collection between 545-750 nm.

# Protocol 2: Dual-Color Imaging of H<sub>2</sub>O<sub>2</sub> and Other Reactive Oxygen Species



This protocol enables the simultaneous detection of hydrogen peroxide using **Peroxy Orange 1** and other highly reactive oxygen species (hROS), such as hypochlorous acid (HOCl), using a green fluorescent probe like Aminophenyl Fluorescein (APF).

#### Materials:

- Peroxy Orange 1 (PO1)
- Aminophenyl Fluorescein (APF) or another suitable green fluorescent hROS probe
- All other materials listed in Protocol 1

#### Procedure:

- Prepare stock solutions of both Peroxy Orange 1 (10 mM in DMSO) and APF (e.g., 5 mM in DMSO).
- Culture and wash cells as described in Protocol 1.
- Prepare a working solution containing both 5  $\mu$ M **Peroxy Orange 1** and 5  $\mu$ M APF in cell culture medium or buffer.
- Incubate the cells with the dual-probe working solution for 40-50 minutes at 37°C.
- Wash the cells twice with warm PBS or buffer.
- Add fresh medium or buffer to the cells.
- Acquire baseline fluorescence images in both the green and orange channels.
- Stimulate the cells as described in Protocol 1.
- Acquire fluorescence images in both channels at various time points after stimulation. The
  orange channel will indicate H<sub>2</sub>O<sub>2</sub> production, while the green channel will show the
  generation of other hROS.

## **Visualizations**



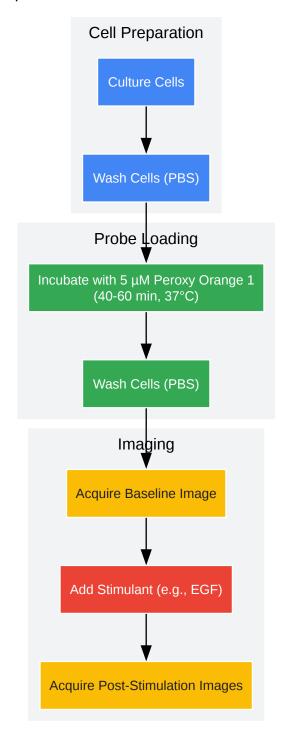
# Peroxy Orange 1 Mechanism of Action Peroxy Orange 1 (Non-fluorescent) (Boronate form) Oxidation Oxidized Peroxy Orange 1 (Fluorescent) (Phenol form)

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Caption: Mechanism of **Peroxy Orange 1** activation by H<sub>2</sub>O<sub>2</sub>.



#### Experimental Workflow for H2O2 Detection

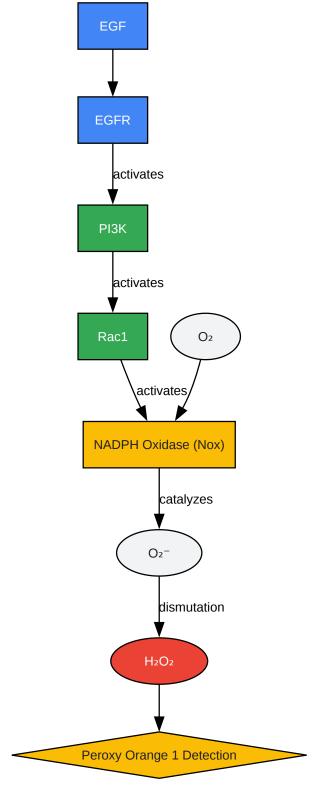


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Caption: Workflow for detecting H<sub>2</sub>O<sub>2</sub> with Peroxy Orange 1.



EGF Receptor Signaling Pathway Leading to  $H_2 O_2 \ Production$ 



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Caption: Simplified EGF signaling pathway for H<sub>2</sub>O<sub>2</sub> production.



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### References

- 1. bio-techne.com [bio-techne.com]
- 2. medchemexpress.com [medchemexpress.com]
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